N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at positions 1, 4, and 5. The 1-position is occupied by a 4-methylphenyl group, the 4-position by a carboxamide moiety linked to a 2-fluorophenyl group, and the 5-position by a propyl chain.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-3-6-17-18(19(25)21-16-8-5-4-7-15(16)20)22-23-24(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYASWRJMQELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.
Introduction of Substituents: The 2-fluorophenyl and 4-methylphenyl groups are introduced through nucleophilic aromatic substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the triazole derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazole-based compounds exhibit diverse pharmacological properties influenced by substituent variations. Below is a detailed comparison with structurally analogous molecules:
Table 1: Substituent Comparison of Triazole Derivatives
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 5-propyl chain enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl in 3o) but reduces steric hindrance relative to branched isopropyl (3p). This may influence membrane permeability and metabolic stability . The 4-methylphenyl group at the 1-position introduces moderate hydrophobicity, contrasting with the polar quinoline (3o, 3p) or pyridine () moieties in other derivatives.
Biological Activity Implications: Compounds 3o and 3p, bearing quinoline groups, demonstrated activity in modulating the Wnt/β-catenin pathway and glucose metabolism . The target compound’s 4-methylphenyl and propyl substituents may shift selectivity toward alternative targets, though specific activity data are unavailable. The pyridinyl-substituted analog () highlights the role of heteroaromatic groups in enhancing solubility and metal-binding capacity.
Biological Activity
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
The molecular formula of this compound is . Its molecular weight is approximately 303.34 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.34 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antitumor Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit promising antitumor properties. For instance, a related triazole compound showed an IC value of 6.06 μM against H460 lung cancer cells, indicating significant cytotoxicity and potential for further development as an anticancer agent . The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation, which are critical in cancer cell death.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of triazole derivatives. One study indicated that a structurally similar compound could inhibit neuroinflammation and protect against neurotoxicity in SH-SY5Y cells at concentrations up to 50 μM . The compound's ability to block the NF-κB signaling pathway was identified as a key mechanism behind its anti-inflammatory effects.
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. A derivative exhibited significant activity against various bacterial strains, showcasing the potential for development as an antibiotic. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl rings can enhance antibacterial efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition leads to increased levels of acetylcholine, enhancing cognitive functions .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through ROS generation and activation of caspases . This process is essential for eliminating malignant cells.
- Anti-inflammatory Properties : By blocking inflammatory pathways such as NF-κB, these compounds can reduce inflammation in neuronal tissues, providing protective effects against neurodegeneration .
Study 1: Anticancer Evaluation
A study conducted on a series of triazole derivatives reported that one compound significantly inhibited tumor growth in xenograft models. The treatment resulted in reduced tumor size and improved survival rates among treated mice compared to controls.
Study 2: Neuroprotection in Animal Models
In a scopolamine-induced model of Alzheimer's disease, administration of a related triazole compound improved cognitive function and memory retention in treated animals. Behavioral tests showed significant improvements compared to untreated groups .
Q & A
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" for regioselective triazole formation . Key steps include:
- Azide precursor preparation : Reacting 2-fluoroaniline with sodium nitrite/HCl to form the diazonium salt, followed by azide introduction.
- Alkyne coupling : Propiolic acid derivatives react with the azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).
- Carboxamide formation : Amidation using 4-methylphenyl isocyanate or carbonyl chloride. Yield optimization requires controlled temperature (60–80°C), anhydrous solvents (DMF or THF), and stoichiometric precision (1:1.2 azide:alkyne ratio). Purity is confirmed via HPLC (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent positioning (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 145–155 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 381.1472) .
- HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
- X-ray crystallography : Resolves conformation (e.g., triazole ring planarity, dihedral angles between aryl groups) using SHELXL for refinement .
Q. How can researchers address solubility challenges in biological assays?
The compound’s lipophilicity (LogP ~3.5) limits aqueous solubility. Strategies include:
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin complexes.
- Prodrug derivatization : Phosphate esters or PEGylation .
- Nanoformulation : Liposomal encapsulation improves bioavailability in in vivo models .
Advanced Research Questions
Q. What molecular targets and pathways are implicated in its bioactivity?
Structural analogs inhibit cyclooxygenase-2 (COX-2; IC₅₀ = 0.8 µM) and Wnt/β-catenin signaling, validated via:
- Enzyme assays : COX-2 inhibition measured via prostaglandin E₂ ELISA .
- Transcriptomics : RNA-seq reveals downregulation of Wnt targets (e.g., c-Myc, Cyclin D1) in cancer cell lines .
- Molecular docking : Fluorophenyl and triazole moieties bind COX-2’s hydrophobic pocket (Glide score: −9.2 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Modifying substituents impacts potency:
- Methodology : Parallel synthesis of analogs with varied alkyl/aryl groups, followed by in vitro screening .
Q. What crystallographic techniques validate its 3D structure, and how are data contradictions resolved?
- Single-crystal X-ray diffraction : SHELXL refines anisotropic displacement parameters, confirming triazole planarity (r.m.s. deviation <0.02 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding: N–H···O=C; 24% contribution) .
- Data conflict resolution : Discrepancies in bond lengths (e.g., C–N triazole bonds) are addressed via multi-program validation (WinGX, ORTEP) .
Q. How should researchers interpret contradictory bioactivity data across studies?
Disparities in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM for COX-2) may arise from:
- Assay conditions : Serum protein binding (e.g., BSA reduces free compound concentration) .
- Cell line variability : Wnt pathway activity differences in HCT-116 vs. SW480 .
- Solution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, qPCR for pathway modulation) .
Q. What strategies improve metabolic stability for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
